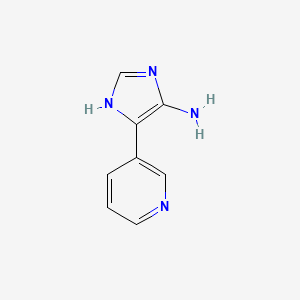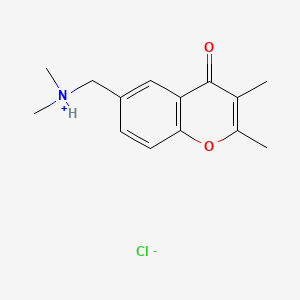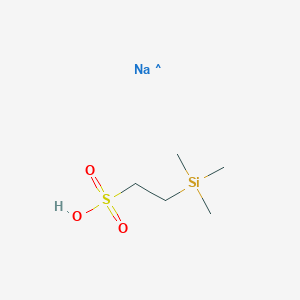
CID 16211965
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethanesulfonic acid sodium salt is a chemical compound with the molecular formula C5H15NaO3SSi. It is commonly used in chemical synthesis studies and has a molecular weight of 206.31 g/mol . The compound is characterized by the presence of a trimethylsilyl group attached to an ethanesulfonic acid moiety, which is neutralized by a sodium ion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethanesulfonic acid sodium salt typically involves the reaction of trimethylsilyl chloride with ethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 2-(Trimethylsilyl)ethanesulfonic acid sodium salt may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethanesulfonic acid sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonic acid moiety can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silylated derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethanesulfonic acid sodium salt is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethanesulfonic acid sodium salt involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new chemical bonds, and protect sensitive functional groups during chemical reactions . The sulfonic acid moiety can participate in acid-base reactions, further enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt
- 2-(Trimethylsilyl)ethanesulfonyl chloride
- 2-(Trimethylsilyl)ethanesulfonamide
Uniqueness
2-(Trimethylsilyl)ethanesulfonic acid sodium salt is unique due to its combination of a trimethylsilyl group and a sulfonic acid moiety, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes the compound valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C5H14NaO3SSi |
|---|---|
Peso molecular |
205.31 g/mol |
InChI |
InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8); |
Clave InChI |
SXAPEPOAYMRIEG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


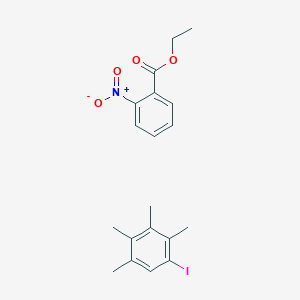
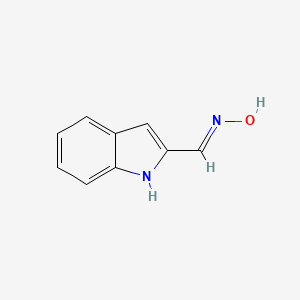

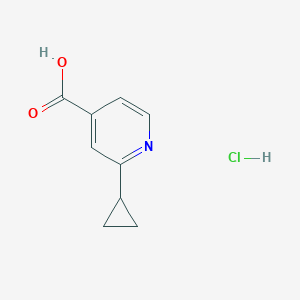
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
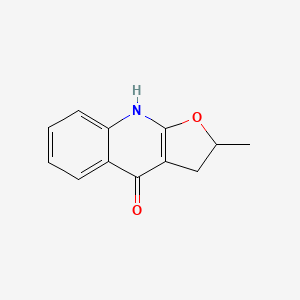
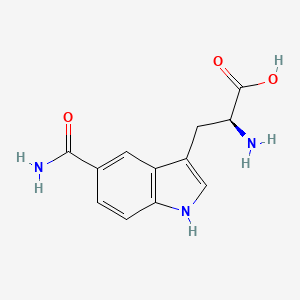
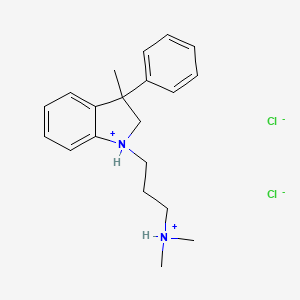
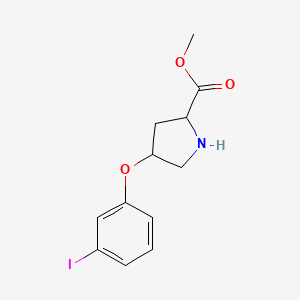
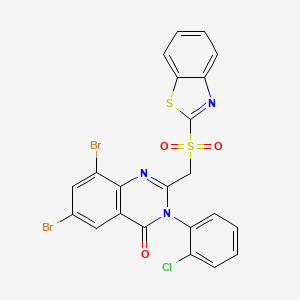
![2-Bromo-5-(4-methoxybenzyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12814871.png)
